Cas no 34348-60-2 (myo-Inositol,1,3-bis(acetylamino)-1,3-dideoxy-, 4,5,6-triacetate (9CI))

myo-Inositol,1,3-bis(acetylamino)-1,3-dideoxy-, 4,5,6-triacetate (9CI) structure
34348-60-2 structure
Product Name:myo-Inositol,1,3-bis(acetylamino)-1,3-dideoxy-, 4,5,6-triacetate (9CI)
CAS No:34348-60-2
MF:C16H24N2O9
MW:388.369765281677
CID:323356
PubChem ID:291608
Update Time:2025-04-19

myo-Inositol,1,3-bis(acetylamino)-1,3-dideoxy-, 4,5,6-triacetate (9CI) Chemical and Physical Properties

Names and Identifiers

    • myo-Inositol,1,3-bis(acetylamino)-1,3-dideoxy-, 4,5,6-triacetate (9CI)
    • (2,4-diacetamido-5,6-diacetyloxy-3-hydroxycyclohexyl) acetate
    • 4,6-bis(acetylamino)-5-hydroxycyclohexane-1,2,3-triyl triacetate
    • AC1L6G8P
    • AC1Q60MS
    • AG-J-78525
    • AR-1F8538
    • CTK4H2200
    • Di-N,N'-acetyl-4,5,6-tri-O-acetyl-myo-inosadiamin-1,3
    • NSC156927
    • 34348-60-2
    • NSC 156927
    • DTXSID70303136
    • NSC-156927
    • Inchi: 1S/C16H24N2O9/c1-6(19)17-11-13(24)12(18-7(2)20)15(26-9(4)22)16(27-10(5)23)14(11)25-8(3)21/h11-16,24H,1-5H3,(H,17,19)(H,18,20)
    • InChI Key: KQAGNQWUZPAEIG-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1C(C(C(C(C1NC(C)=O)O)NC(C)=O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 388.14822
  • Monoisotopic Mass: 388.14818035g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 157Ų

Experimental Properties

  • PSA: 157.33
  • LogP: -1.05280
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